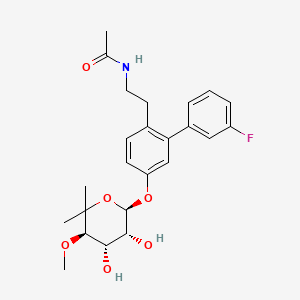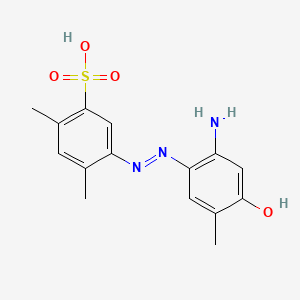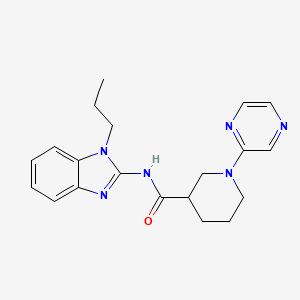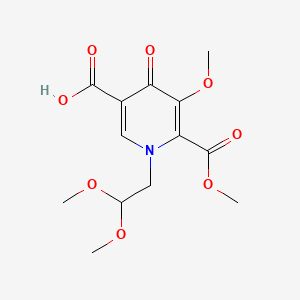
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von Dolutegravir-Zwischenprodukt 1 umfasst mehrere wichtige Schritte. Ein bemerkenswertes Verfahren beinhaltet die Verwendung einer von Magnesiumbromid induzierten intramolekularen Cyclisierung . Der Prozess beginnt mit der Kondensation von im Handel erhältlichem Methyloxalylchlorid und Ethyl-3-(N,N-Dimethylamino)acrylat zu einem vinylogen Amid. Dieses Zwischenprodukt wird dann mit Aminoacetaldehyddimethylacetal und Methylbromacetat substituiert, was zum Vorläufer für die Cyclisierung führt. Die Cyclisierung wird durch Magnesiumbromid gefördert, was zur Bildung von Pyridinondiester führt. Schließlich führt die selektive Hydrolyse des Diesters mit Lithiumhydroxid zu Dolutegravir-Zwischenprodukt 1 .
Vorbereitungsmethoden
Die industrielle Produktion von Dolutegravir-Zwischenprodukt 1 folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung der kontinuierlichen Durchflusschemie wurde untersucht, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern . Diese Methode reduziert die Reaktionszeiten und ermöglicht eine bessere Kontrolle über die Reaktionsbedingungen, was sie für die großtechnische Produktion geeignet macht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dolutegravir-Zwischenprodukt 1 durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Zwischenprodukt kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um verschiedene Derivate zu bilden.
Cyclisierungsreaktionen: Intramolekulare Cyclisierung ist ein wichtiger Schritt in seiner Synthese.
Hydrolyse: Selektive Hydrolyse des Diesters zur Bildung des endgültigen Zwischenprodukts.
Häufige Reagenzien und Bedingungen
Magnesiumbromid: Wird verwendet, um die intramolekulare Cyclisierung zu fördern.
Lithiumhydroxid: Wird für die selektive Hydrolyse des Diesters verwendet.
Methyloxalylchlorid und Ethyl-3-(N,N-Dimethylamino)acrylat: Ausgangsmaterialien für die Synthese.
Hauptprodukte
Das Hauptprodukt, das bei diesen Reaktionen entsteht, ist Dolutegravir-Zwischenprodukt 1, das zur weiteren Synthese von Dolutegravir verwendet wird .
Wissenschaftliche Forschungsanwendungen
Dolutegravir-Zwischenprodukt 1 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese von Dolutegravir und anderen verwandten Verbindungen verwendet.
Biologie: Wird hinsichtlich seiner Rolle bei der Hemmung der HIV-Integrase untersucht.
Industrie: Wird in der großtechnischen Produktion von Dolutegravir für pharmazeutische Anwendungen eingesetzt.
Wirkmechanismus
Dolutegravir-Zwischenprodukt 1 selbst hat keinen direkten Wirkmechanismus, ist aber entscheidend für die Synthese von Dolutegravir. Dolutegravir hemmt die HIV-1-Integrase, indem es an das aktive Zentrum bindet und den Strangtransfer-Schritt der retroviralen DNA-Integration in die Wirtszelle blockiert . Diese Hemmung verhindert die Replikation des Virus und macht es zu einem wirksamen antiviralen Mittel .
Wissenschaftliche Forschungsanwendungen
Dolutegravir intermediate-1 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of dolutegravir and other related compounds.
Biology: Studied for its role in the inhibition of HIV integrase.
Medicine: Integral in the production of dolutegravir, which is used in HIV treatment.
Industry: Employed in the large-scale production of dolutegravir for pharmaceutical use.
Wirkmechanismus
Dolutegravir intermediate-1 itself does not have a direct mechanism of action but is crucial in the synthesis of dolutegravir. Dolutegravir inhibits HIV-1 integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host cell . This inhibition prevents the replication of the virus, making it an effective antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Dolutegravir-Zwischenprodukt 1 kann mit anderen Zwischenprodukten verglichen werden, die bei der Synthese von Integrasehemmern verwendet werden. Zu ähnlichen Verbindungen gehören:
Raltegravir-Zwischenprodukt: Wird bei der Synthese von Raltegravir verwendet, einem weiteren Integrasehemmer.
Elvitegravir-Zwischenprodukt: Wird bei der Synthese von Elvitegravir verwendet.
Bictegravir-Zwischenprodukt: Wird bei der Synthese von Bictegravir verwendet.
Dolutegravir-Zwischenprodukt 1 ist einzigartig aufgrund seiner Rolle bei der Synthese von Dolutegravir, das eine hohe genetische Barriere gegen Resistenzen aufweist und von der Weltgesundheitsorganisation für die HIV-Erstlinientherapie empfohlen wird .
Eigenschaften
IUPAC Name |
1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGEECGULRZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335210-23-5 |
Source


|
| Record name | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of Dolutegravir, Bictegravir, and Cabotegravir [, ]. These compounds represent second-generation INSTIs, a class of antiretroviral drugs crucial for managing HIV-1 infection. The development of efficient synthetic routes for this key intermediate has significant implications for the large-scale production and accessibility of these essential medications.
Q2: What are some of the challenges in synthesizing this compound, and how have researchers addressed them?
A2: Achieving high yields and regioselectivity, particularly during the ester hydrolysis step, presents a significant challenge in the synthesis of this compound []. Researchers have explored various synthetic modifications to overcome this hurdle. One notable approach involves a one-pot synthesis method that allows for controlled impurity formation, enhancing the efficiency and purity of the final product []. This meticulous fine-tuning of the synthetic strategy underscores the importance of optimizing reaction conditions to access this essential intermediate effectively.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

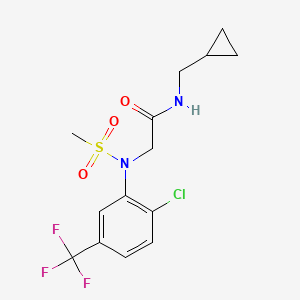

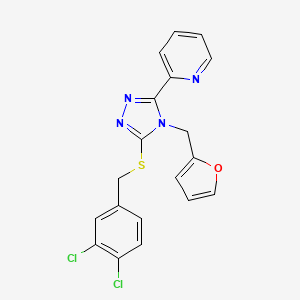
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)


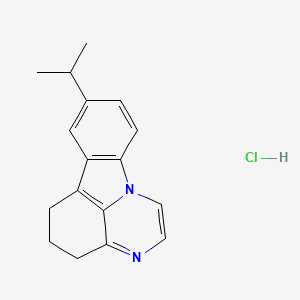
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
